4-chloro-5-ethylbenzene-1,2-diamine
Overview
Description
4-chloro-5-ethylbenzene-1,2-diamine is an organic compound with a benzene ring substituted with two amino groups, one chlorine atom, and one ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-chloro-5-ethylbenzene-1,2-diamine can be synthesized through the selective hydrogenation of 1-chloro-2,4-dinitrobenzene. The hydrogenation process is typically carried out in the presence of a modified Raney nickel catalyst containing nickel, aluminum, molybdenum, and optionally cobalt .
Industrial Production Methods: The industrial production of this compound involves the catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene under controlled conditions to ensure high yield and purity. The process may include steps such as purification using activated carbon and sodium dithionite to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-5-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-ethylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-chloro-5-ethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1,2-Diaminobenzene: Lacks the chlorine and ethyl substituents.
4-Chloro-1,2-diaminobenzene: Similar structure but without the ethyl group.
1,2-Diamino-4-chlorobenzene: Lacks the ethyl group.
Uniqueness: 4-chloro-5-ethylbenzene-1,2-diamine is unique due to the presence of both chlorine and ethyl substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-chloro-5-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,10-11H2,1H3 |
InChI Key |
JYWWZEXHBQSUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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